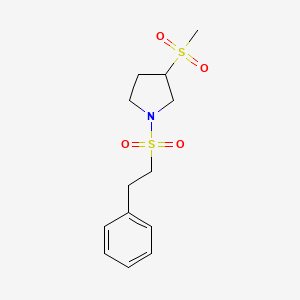
2-((6-(3,5-dimethylphenoxy)pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((6-(3,5-dimethylphenoxy)pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide is a chemical compound that has been extensively studied in scientific research due to its potential applications in the field of medicinal chemistry. This compound is also known by its chemical name, TDPA, and has been found to exhibit promising biological activities that make it a potential candidate for drug development.
Applications De Recherche Scientifique
Antimicrobial Activity
Compounds derived from pyrimidinones and oxazinones, which share functional similarities with the compound , have been synthesized and evaluated for their antimicrobial properties. These compounds exhibit promising antibacterial and antifungal activities, comparable to established antibiotics such as streptomycin and fusidic acid (Hossan et al., 2012).
Anticonvulsant Agents
S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine, structurally related to the compound of interest, have been investigated for their potential as anticonvulsant agents. These studies involve the synthesis of new derivatives and evaluation of their efficacy in models of epilepsy, demonstrating moderate anticonvulsant activity and offering a basis for further development in this area (Severina et al., 2020).
Anti-inflammatory and Analgesic Agents
Research on benzodifuran derivatives, which are chemically related to the compound under discussion, has led to the discovery of new entities with significant anti-inflammatory and analgesic properties. These compounds have been shown to inhibit cyclooxygenase enzymes (COX-1/COX-2), indicating their potential as therapeutic agents for conditions involving inflammation and pain (Abu‐Hashem et al., 2020).
Antioxidant Activity
A series of 2-(4-phenyl-6-p-tolylpyrimidin-2-ylthio)-N-(4-substituted phenyl)acetamides, structurally akin to the compound , have been synthesized and evaluated for their antioxidant activity. Certain derivatives within this series have demonstrated good antioxidant properties, underscoring the potential of these compounds in oxidative stress-related applications (Dhakhda et al., 2021).
Anti-HIV Activity
Derivatives with structural similarities to the target compound have been synthesized and tested for their anti-HIV-1 activity. These studies have identified compounds with virus-inhibiting properties, highlighting the potential of such molecules in the development of new therapeutic agents for HIV-1 (Novikov et al., 2004).
Mécanisme D'action
Target of Action
The primary targets of the compound are currently unknown. The compound belongs to the class of aminopyrimidines , which are known to interact with various biological targets, including enzymes and receptors.
Mode of Action
Aminopyrimidines are generally known to interact with their targets through hydrogen bonding and hydrophobic interactions . They can bind to the active sites of enzymes or the binding sites of receptors, leading to changes in the conformation and function of these targets.
Biochemical Pathways
Aminopyrimidines can participate in a variety of biochemical processes, including signal transduction, enzymatic reactions, and gene regulation . The specific pathways affected by this compound would depend on its targets and their roles in cellular processes.
Propriétés
IUPAC Name |
2-[6-(3,5-dimethylphenoxy)pyrimidin-4-yl]sulfanyl-N-(2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2S/c1-14-8-15(2)10-17(9-14)26-20-11-21(23-13-22-20)27-12-19(25)24-18-7-5-4-6-16(18)3/h4-11,13H,12H2,1-3H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPWBGTGJYZRTTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NC=NC(=C2)OC3=CC(=CC(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 2-amino-1-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B2767354.png)
![3-[(4-tert-butylphenyl)sulfonyl]-8-methoxy-2H-chromen-2-one](/img/structure/B2767355.png)

![N-[1-(Oxan-4-yl)pyrrolidin-3-yl]-2-phenylethanesulfonamide](/img/structure/B2767358.png)
![2-bromo-N-[3-(4-methyl-1H-pyrazol-1-yl)propyl]pyridine-4-carboxamide](/img/structure/B2767360.png)
![[2-[(3-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-pyrrolidin-1-ylsulfonylphenyl)methanone](/img/structure/B2767362.png)
![N-[1-amino-6-methyl-2-oxo-5-(1H-pyrazol-5-yl)-1,2-dihydro-3-pyridinyl]-4-methylbenzenecarboxamide](/img/structure/B2767366.png)

![(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(tetrahydrofuran-2-yl)methanone](/img/structure/B2767370.png)
![4-[butyl(methyl)sulfamoyl]-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2767371.png)
![(E)-2-(benzo[d]oxazol-2-ylthio)-N'-(4-(dimethylamino)-3-nitrobenzylidene)acetohydrazide](/img/structure/B2767372.png)
